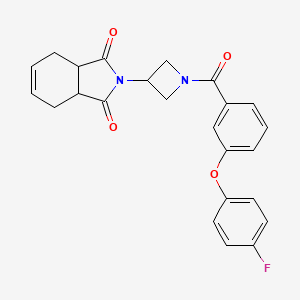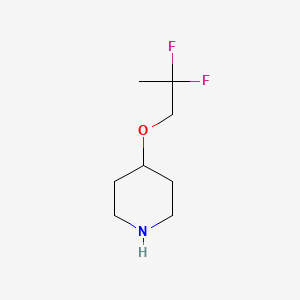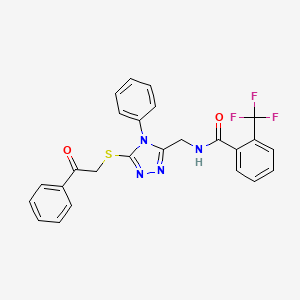![molecular formula C23H16ClFN4OS B2934008 1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114656-22-2](/img/structure/B2934008.png)
1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazole derivatives are a class of heterocyclic compounds that have received much interest due to their wide range of applications, especially in the medicinal field . Many 1,2,4-triazole rings are found in a wide range of pharmaceutical drugs including antimicrobial agents, antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic and anti-inflammatory agents .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the heterocyclization of substituted aminotriazoles with bifunctional compounds under different experimental settings . The chemical structures of the newly synthesized compounds are usually characterized using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data .Molecular Structure Analysis
1,2,4-Triazole has a molecular formula of C2H3N3 and may be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom . It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific substituents present on the triazole ring. They are often used as intermediates in the synthesis of more complex compounds .Physical And Chemical Properties Analysis
1,2,4-Triazoles are generally stable compounds and are difficult to cleave . They act as important pharmacophores by interacting with biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity and solubility .Aplicaciones Científicas De Investigación
Antitumor Activity
1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and its derivatives have been explored for antitumor activity. A study synthesizing a related compound revealed its potential in inhibiting human hepatoma and melanoma cells, indicating a promising avenue for cancer treatment (Zhou et al., 2021).
Benzodiazepine Binding Activity
Compounds in the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one series, including closely related structures, have been found to have high affinity for benzodiazepine receptors. This suggests their potential in the development of treatments for conditions affected by these receptors (Francis et al., 1991).
Antimicrobial and Antifungal Activities
Several derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one have shown promising antimicrobial activities. For instance, some compounds demonstrated significant inhibitory effects against bacteria and fungi, surpassing even commercial bactericides and fungicides in effectiveness (Yan et al., 2016).
H1-Antihistaminic Agents
The [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one scaffold has been utilized in the synthesis of novel H1-antihistaminic agents. These compounds have shown significant protection against histamine-induced bronchospasm in animal models, suggesting their potential as new antihistamines (Alagarsamy et al., 2007).
Synthesis and Characterization Studies
Several studies have focused on the synthesis and structural characterization of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives. These studies provide valuable insights into the physical and chemical properties of these compounds, which are crucial for their potential therapeutic applications (Reddy et al., 2015).
Mecanismo De Acción
The mechanism of action of 1,2,4-triazole derivatives depends on their specific biological activity. For example, some derivatives have been found to exhibit antibacterial, antifungal, and anti-inflammatory activities . The exact mechanism often involves interaction with biological receptors due to their dipole character, hydrogen bonding capacity, rigidity and solubility .
Direcciones Futuras
The future research directions in the field of 1,2,4-triazole derivatives are vast. Given their wide range of biological activities, these compounds are continually being explored for their potential as therapeutic agents . The development of novel potential drug candidates having better efficacy and selectivity is an ongoing area of research .
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN4OS/c24-17-5-3-4-16(12-17)14-31-23-27-26-22-28(13-15-8-10-18(25)11-9-15)21(30)19-6-1-2-7-20(19)29(22)23/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKLUHRGRQFBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2933926.png)


![6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933930.png)
![N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2933933.png)
![6-methyl-4-oxo-N-(3-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2933937.png)
![(E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2933939.png)
![[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2933940.png)

![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2933943.png)
![3-[(Tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

